1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride

Conformational analysis Scaffold design X-ray crystallography

1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride (CAS 1190927-48-0, MW 176.64, C₇H₁₃ClN₂O) is an enantiopure, N-acetyl-protected derivative of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold — a conformationally rigid, bridged bicyclic diamine that serves as a three-dimensional bioisostere of piperazine. The DBH nucleus is established as a privileged scaffold in medicinal chemistry, incorporated into ligands targeting nicotinic acetylcholine receptors (nAChRs), sigma-2 receptors, monoamine transporters, and bromodomains.

Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
Cat. No. B8084847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride
Molecular FormulaC7H13ClN2O
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2CC1CN2.Cl
InChIInChI=1S/C7H12N2O.ClH/c1-5(10)9-4-6-2-7(9)3-8-6;/h6-8H,2-4H2,1H3;1H/t6-,7-;/m0./s1
InChIKeyUMRRKGGLUTWXFI-LEUCUCNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]ethanone Hydrochloride: A Chiral N-Acetyl-Protected DBH Building Block for Stereospecific Drug Discovery


1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride (CAS 1190927-48-0, MW 176.64, C₇H₁₃ClN₂O) is an enantiopure, N-acetyl-protected derivative of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold — a conformationally rigid, bridged bicyclic diamine that serves as a three-dimensional bioisostere of piperazine [1]. The DBH nucleus is established as a privileged scaffold in medicinal chemistry, incorporated into ligands targeting nicotinic acetylcholine receptors (nAChRs), sigma-2 receptors, monoamine transporters, and bromodomains [2]. The (1S,4S) absolute configuration is derived from trans-4-hydroxy-L-proline, ensuring enantiomeric purity critical for stereospecific target engagement . The N-acetyl protecting group confers differential synthetic utility by enabling orthogonal deprotection strategies relative to N-Boc, N-Cbz, or N-benzyl congeners, making this hydrochloride salt a strategically differentiated entry point for parallel medicinal chemistry campaigns.

Why Piperazine, Homopiperazine, or N-Boc-Protected DBH Analogs Cannot Replace 1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]ethanone Hydrochloride in Stereochemically Demanding Syntheses


Substituting this compound with its closest in-class analogs introduces quantifiable liabilities. The flexible piperazine scaffold — the most common bioisosteric alternative — can adopt four distinct conformations (chair, boat, twist-boat, half-boat) and lacks the defined spatial orientation of the DBH boat conformer, resulting in demonstrably different target engagement profiles [1]. In sigma-2 receptor (σ2R) ligand development, piperazine-to-spirocyclic-diamine replacement caused a loss in σ2R affinity, whereas the bridged DBH analog retained nanomolar affinity (Ki = 10.7 nM) [2]. The (1R,4R) enantiomer of N-acetyl-DBH (CAS 1256238-99-9) cannot substitute because enantiomeric DBH derivatives exhibit divergent pharmacological activities — a consequence of the two chiral bridgehead carbons imposing opposite spatial trajectories on substituents [3]. The N-Boc-protected DBH analog (CAS 113451-59-5) requires different deprotection conditions (strong acid), creating chemoselectivity conflicts in multi-step sequences where acetyl removal under orthogonal conditions is required.

Quantitative Differentiation Evidence for 1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]ethanone Hydrochloride Against Closest Analogs


Conformational Rigidity: DBH Adopts a Single Boat Conformation vs. Piperazine's Four Conformational States

Single-crystal X-ray diffraction of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide (the parent ring system of this compound) unequivocally establishes that the DBH cage adopts a single, rigid boat conformation imposed by the bicyclic bridge [1]. In contrast, piperazine — the most frequently employed bioisosteric surrogate — is flexible and can adopt four distinct conformations: chair (energetically most favorable), boat, twist-boat, and half-boat [1]. This conformational restriction translates into a constrained spatial orientation of substituents: the N-acetyl group in the target compound is locked into a defined trajectory at the N-2 position, a property not achievable with flexible piperazine analogs.

Conformational analysis Scaffold design X-ray crystallography

σ2 Receptor Binding Affinity: DBH Scaffold Retains Nanomolar Affinity Where Spirocyclic Bioisosteres Fail

In a systematic bioisostere replacement study (Xu et al., 2022), the 2,5-diazabicyclo[2.2.1]heptane analog 2r demonstrated a σ2R Ki of 10.7 ± 1.8 nM with a σ1/σ2 selectivity ratio of 66 [1]. Critically, replacement of piperazine with spirocyclic-diamine cores (compounds 2p, 2q) and the fused octahydropyrrolo[3,4-b]pyrrole system (2s) resulted in a loss in σ2R affinity [1]. While the homopiperazine analog 2t achieved the highest σ2R affinity (Ki = 3.8 ± 0.9 nM), the DBH analog 2r was the only bridged bicyclic scaffold among the 21 analogs tested that maintained nanomolar σ2R binding — a finding that validates DBH as the preferred rigid piperazine surrogate for σ2R-targeted programs.

Sigma-2 receptor Radioligand binding Bioisostere evaluation

Antiproliferative Activity: (1S,4S)-DBH-Dithiocarbamate Hybrid Superior to Both Cisplatin/Paclitaxel and Piperazine Counterpart

Escobar-Sánchez et al. (2018) designed and synthesized Michael adducts of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate with nitrostyrenes and evaluated antiproliferative activity. Compound 8a — bearing the (1S,4S)-DBH scaffold — displayed IC₅₀ values of 0.99 ± 0.007 μM (HeLa), 2.36 ± 0.016 μM (CaSki), and 0.73 ± 0.002 μM (ViBo), superior to both cisplatin and paclitaxel across all three cervical cancer lines [1]. Crucially, the authors explicitly state that 'the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane system was found to be superior to the piperazine counterpart 11' — a direct scaffold-level comparison [1]. Additionally, compound 8a induced apoptosis through caspase-3 activation without triggering necrosis, and at its antiproliferative IC₅₀, did not exert cytotoxic effects on normal human lymphocytes [1].

Antiproliferative Cervical cancer Apoptosis induction

Enantiomeric Differentiation: (1S,4S) Configuration is Critical for Biological Activity vs. (1R,4R)

The (1S,4S) absolute configuration of this compound is not a cosmetic feature — enantiomeric DBH derivatives exhibit divergent pharmacological activities. The (1R,4R) enantiomer of N-acetyl-DBH (CAS 1256238-99-9) and its derivatives show distinct binding profiles: in nAChR assays, (1R,4R) and (1S,4S) enantiomers of 2-(6-chloro-3-pyridinyl)-DBH display differential activities (BindingDB entries BDBM50216315 and BDBM50216347) [1]. Patent literature explicitly establishes that optically active 2-alkyl-2,5-diazabicyclo[2.2.1]heptanes possess enantiomer-dependent muscarinic agonist activity [2]. The (1S,4S) enantiomer is synthesized from trans-4-hydroxy-L-proline with defined stereochemistry at both bridgehead carbons (C-1 and C-4), ensuring absolute configuration integrity . The (1R,4R) N-acetyl enantiomer is commercially available (Fluorochem F762503; £381/100 mg) but must not be interchanged without stereochemical rationale.

Enantiomeric purity Chiral scaffold Stereospecific pharmacology

Protecting Group Orthogonality: N-Acetyl vs. N-Boc Enables Divergent Synthetic Strategies

The N-acetyl protecting group on this DBH building block provides orthogonal deprotection chemistry relative to the more common N-Boc-DBH analog (CAS 113451-59-5). N-Acetyl removal typically requires strong aqueous acid (6M HCl, reflux) or hydrazinolysis, conditions that are orthogonal to Boc removal (TFA or HCl/dioxane at ambient temperature). The N-Boc-DBH analog cannot be selectively deprotected in the presence of acid-labile functionality elsewhere in a synthetic intermediate. Conversely, the N-acetyl group can be selectively cleaved enzymatically (acylase I) under mild, near-neutral conditions — an option unavailable for N-Boc or N-Cbz protection [1]. This orthogonality directly enables sequential functionalization of the two nitrogen atoms (N-2 and N-5) in the DBH scaffold, a critical requirement for constructing differentially N-substituted DBH ligands for SAR exploration [2].

Protecting group strategy Orthogonal deprotection Parallel synthesis

α7 nAChR Ligand Potency: DBH Scaffold Enables Sub-Nanomolar Binding Affinity

The 2,5-diazabicyclo[2.2.1]heptane scaffold has been extensively validated as a core element in α7 nAChR ligand design. Li et al. (2010) demonstrated that biaryl-substituted 2,5-diazabicyclo[2.2.1]heptanes achieve potent and selective α7 NNR binding, with compound 18e displaying an α7 binding affinity of 0.2 nM [1]. In earlier work, 6-chloropyridazin-3-yl-DBH derivatives achieved a Ki of 0.018 nM at α4β2 nAChR (BindingDB BDBM50216315), confirming that the DBH scaffold is compatible with sub-nanomolar nAChR affinity [2]. Critically, the rigid DBH scaffold enforces a defined N–N distance and orientation that matches the pharmacophoric requirements of the nicotinic binding pocket — a geometric constraint that flexible piperazine cannot reliably satisfy without incurring an entropic penalty [1].

Nicotinic acetylcholine receptor α7 nAChR Radioligand binding

Validated Application Scenarios for 1-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]ethanone Hydrochloride Based on Quantitative Evidence


Stereospecific σ2R/TMEM97 Ligand Development Requiring a Rigid Piperazine Bioisostere

Programs targeting sigma-2 receptors (TMEM97) for Alzheimer's disease or oncology indications can deploy this N-acetyl-DBH building block to construct analog series with defined scaffold geometry. As demonstrated by Xu et al. (2022), the DBH scaffold analog (2r) retained nanomolar σ2R binding (Ki = 10.7 nM) where spirocyclic replacements failed, providing a validated starting point for lead optimization [1]. The N-acetyl group enables selective N-5 functionalization while maintaining the acetyl at N-2, streamlining the synthesis of differentially substituted DBH-aryl conjugates. The (1S,4S) stereochemistry ensures consistent spatial presentation of the benzimidazolone or aryl pharmacophore to ASP29 and TYR150 in the σ2R binding pocket.

Parallel Medicinal Chemistry for α7 nAChR Agonists with Sub-Nanomolar Potency Requirements

The DBH scaffold has produced α7 nAChR ligands with binding affinities as low as 0.2 nM (Li et al., 2010, compound 18e) [1]. This N-acetyl building block is the optimal entry point for constructing biaryl-substituted DBH libraries targeting α7 nAChRs for cognitive enhancement or neuropsychiatric indications. The hydrochloride salt form ensures reliable solubility for solution-phase parallel synthesis, while the N-acetyl group withstands the palladium-catalyzed cross-coupling conditions typically used to install biaryl substituents at N-5 after selective deprotection.

Antiproliferative Lead Generation with Documented Superiority Over Flexible Piperazine Analogs

Research groups pursuing anticancer agents with apoptosis-inducing mechanisms can build directly on the Escobar-Sánchez et al. (2018) finding that (1S,4S)-DBH-dithiocarbamate-nitrostyrene hybrids exhibit IC₅₀ values of 0.73–2.36 μM across three cervical cancer cell lines — superior to both cisplatin and paclitaxel, and superior to the piperazine counterpart [1]. The absence of necrotic cytotoxicity in normal human lymphocytes at these concentrations provides a therapeutic window justification for further scaffold elaboration. This building block supplies the enantiopure (1S,4S)-DBH core required for dithiocarbamate formation.

Orthogonal Dual-Functionalization of DBH for Asymmetric Catalysis Ligand Synthesis

The (1S,4S)-DBH scaffold is established as a chiral ligand platform for asymmetric catalysis [1]. The N-acetyl protecting group enables sequential, chemoselective functionalization of N-2 and N-5 without protecting group interference. This is particularly valuable for synthesizing C₂-symmetric or differentially N-substituted DBH ligands where one nitrogen must be deprotected and functionalized while the other remains protected. The HCl salt form provides the free amine at N-5 after acetyl migration or selective deacetylation, enabling direct N-5 sulfonylation, phosphination, or alkylation.

Quote Request

Request a Quote for 1-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]ethanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.